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Compound of Interest

Compound Name: 1,6-Dinitrocarbazole

Cat. No.: B1606591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical techniques for the

characterization of 1,6-dinitrocarbazole. The following sections outline protocols for

spectroscopic, chromatographic, and thermal analysis methods. While specific quantitative

data for 1,6-dinitrocarbazole is not extensively available in public literature, this document

presents representative methodologies and expected data based on the analysis of related

nitroaromatic and carbazole compounds.

Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and purity of

1,6-dinitrocarbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 1,6-dinitrocarbazole in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to TMS.

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the protons and

carbons in 1,6-dinitrocarbazole, based on general principles of NMR spectroscopy. Actual

values may vary depending on the solvent and experimental conditions.
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¹H NMR
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic C-H 7.5 - 9.0 d, dd, s 6H

N-H 11.0 - 12.0 s (broad) 1H

¹³C NMR Expected Chemical Shift (δ, ppm)

Aromatic C-H 110 - 130

Aromatic C-N 135 - 145

Aromatic C-NO₂ 140 - 150

Aromatic Quaternary C 120 - 140

Workflow for NMR Analysis

Sample Preparation Data Acquisition
Data Processing & Analysis
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Final Report:
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Structural Information

Click to download full resolution via product page

NMR analysis workflow from sample preparation to final report.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 1,6-dinitrocarbazole,

particularly the nitro (NO₂) and amine (N-H) groups.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation:
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KBr Pellet: Mix a small amount of 1,6-dinitrocarbazole (1-2 mg) with dry potassium

bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction from the sample spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

Functional Group
Expected Wavenumber

(cm⁻¹)
Vibrational Mode

N-H 3300 - 3500 Stretching

Aromatic C-H 3000 - 3100 Stretching

C=C 1600 - 1650 Aromatic ring stretching

N-O 1500 - 1550 Asymmetric stretching (NO₂)

N-O 1330 - 1370 Symmetric stretching (NO₂)

C-N 1250 - 1350 Stretching

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and can be used for quantitative analysis. The presence of the extended chromophoric system

of carbazole, along with the nitro groups, is expected to result in absorption in the UV and

visible regions.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 1,6-dinitrocarbazole in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The

concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the cuvette containing only the solvent.

Scan the sample solution over a wavelength range of 200-600 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Data Presentation: Expected UV-Vis Absorption

Solvent Expected λmax (nm)
Molar Absorptivity (ε, L mol⁻¹

cm⁻¹)

Ethanol ~350 - 450
To be determined

experimentally

Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 1,6-dinitrocarbazole and

for quantitative analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally

labile compounds.
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Experimental Protocol: HPLC

Sample Preparation: Dissolve a known concentration of 1,6-dinitrocarbazole in the mobile

phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before

injection.

Instrumentation: A standard HPLC system with a UV detector is suitable.

Chromatographic Conditions (Representative):

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or

methanol and water. The exact ratio should be optimized to achieve good separation. For

example, acetonitrile:water (70:30, v/v).

Flow Rate: 1.0 mL/min.

Injection Volume: 10-20 µL.

Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254

nm or a λmax).

Column Temperature: 25-30 °C.

Data Analysis: Determine the retention time and peak area for 1,6-dinitrocarbazole. Purity

can be estimated by the relative peak area.

Data Presentation: HPLC Parameters
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Parameter Value

Column C18 (4.6 x 150 mm, 5 µm)

Mobile Phase Acetonitrile:Water (70:30)

Flow Rate 1.0 mL/min

Detection Wavelength 254 nm

Retention Time To be determined experimentally

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally

stable compounds.[1] It combines the separation power of gas chromatography with the

detection capabilities of mass spectrometry.[1]

Experimental Protocol: GC-MS

Sample Preparation: Dissolve a small amount of 1,6-dinitrocarbazole in a volatile organic

solvent (e.g., acetone, ethyl acetate).

Instrumentation: A GC system coupled to a mass spectrometer.

GC Conditions (Representative):

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm,

0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Inlet Temperature: 250-280 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min,

and hold for several minutes.

MS Conditions (Representative):
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 50-500 amu.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the peak corresponding to 1,6-dinitrocarbazole by its retention time

and mass spectrum. The mass spectrum will show the molecular ion peak and characteristic

fragmentation patterns.

Workflow for Chromatographic Analysis
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Workflow for HPLC and GC-MS analysis.
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Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical properties of

materials as a function of temperature. For nitroaromatic compounds, these methods are

crucial for assessing thermal stability.

Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated, while DSC measures the heat

flow into or out of a sample.

Experimental Protocol: TGA/DSC

Sample Preparation: Place a small, accurately weighed amount of 1,6-dinitrocarbazole (2-5

mg) into an aluminum or ceramic TGA/DSC pan.

Instrumentation: A simultaneous TGA/DSC instrument.

Analytical Conditions (Representative):

Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

Temperature Program: Heat the sample from ambient temperature to 500-600 °C at a

constant heating rate (e.g., 10 °C/min).

Data Analysis:

TGA: Determine the onset temperature of decomposition and the percentage of mass

loss.

DSC: Identify endothermic events (e.g., melting) and exothermic events (e.g.,

decomposition), and determine the corresponding temperatures and enthalpy changes.

Data Presentation: Thermal Analysis Data
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Parameter Expected Value Technique

Melting Point To be determined (endotherm) DSC

Onset of Decomposition To be determined (exotherm) DSC

Decomposition Temperature To be determined (mass loss) TGA

Logical Diagram for Thermal Stability Assessment

Logical flow for assessing thermal stability using TGA/DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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